![molecular formula C9H6F3NO3 B2583255 1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone CAS No. 39174-87-3](/img/structure/B2583255.png)
1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H6F3NO3 and a molecular weight of 233.14 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an ethanone moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone typically involves the nitration of 3-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
-
Reduction
Reagents: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Conditions: The reduction is typically carried out under mild conditions to avoid over-reduction.
Products: The primary product is the corresponding amine, 1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone.
-
Electrophilic Aromatic Substitution
Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3).
Conditions: The reaction is carried out under controlled temperatures to ensure selective substitution.
Products: The major products are halogenated derivatives of this compound.
-
Nucleophilic Substitution
Reagents: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Conditions: The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Products: The major products are substituted derivatives where the nitro group is replaced by the nucleophile.
Scientific Research Applications
1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
-
Chemistry
Synthesis of Complex Molecules: It serves as a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: It is used as a model compound to study the mechanisms of electrophilic and nucleophilic aromatic substitution reactions.
-
Biology
Enzyme Inhibition Studies: It is used to investigate the inhibition of specific enzymes involved in metabolic pathways.
Protein Labeling: The compound can be used to label proteins for studying protein-protein interactions and protein localization.
-
Medicine
Drug Development: It is explored as a potential lead compound for the development of new drugs targeting specific biological pathways.
Pharmacokinetic Studies: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of related compounds.
-
Industry
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Analytical Chemistry: It is used as a reference standard in analytical methods for the quantification of related compounds.
Mechanism of Action
The mechanism of action of 1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The nitro group (-NO2) and trifluoromethyl group (-CF3) play crucial roles in its reactivity and biological activity. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
-
Molecular Targets
Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
-
Pathways Involved
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Apoptosis: It can trigger apoptosis (programmed cell death) in certain cell types by activating specific signaling pathways.
Comparison with Similar Compounds
1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanone can be compared with other similar compounds to highlight its uniqueness:
-
1-[3-(Trifluoromethyl)phenyl]ethanone
Difference: Lacks the nitro group (-NO2).
Uniqueness: The presence of the nitro group in this compound enhances its reactivity and biological activity.
-
1-[3-Nitro-4-(trifluoromethyl)phenyl]ethanone
Difference: The position of the nitro group is different.
Uniqueness: The position of the nitro group affects the compound’s reactivity and interaction with molecular targets.
-
1-[3-Nitro-5-(trifluoromethyl)phenyl]propanone
Difference: Contains a propanone moiety instead of an ethanone moiety.
Uniqueness: The length of the carbon chain affects the compound’s physical and chemical properties.
Properties
IUPAC Name |
1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)6-2-7(9(10,11)12)4-8(3-6)13(15)16/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCYPWAXWYGFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
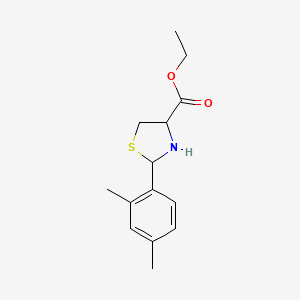
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2583174.png)
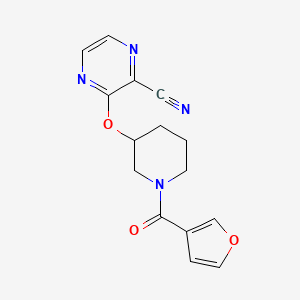
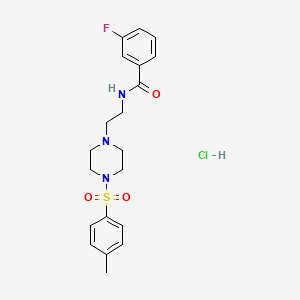
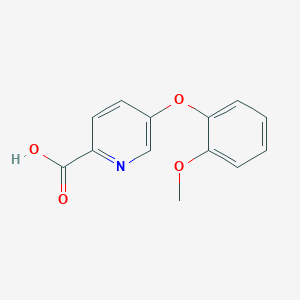
![1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2583182.png)
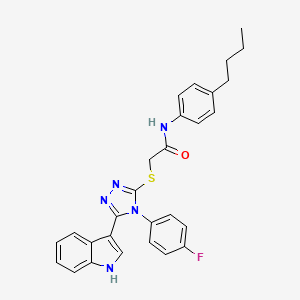
![N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2583184.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2583185.png)
![N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2583186.png)
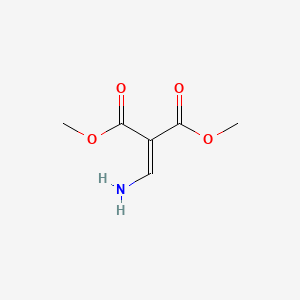
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)
![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)
